10-(2-Furylmethyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-7,8-dicarbonitrile
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Overview
Description
10-(2-Furylmethyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-7,8-dicarbonitrile is a complex organic compound belonging to the class of dibenzo[b,f][1,4]thiazepines These compounds are characterized by a seven-membered heterocyclic ring containing nitrogen and sulfur atoms, fused with two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-Furylmethyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-7,8-dicarbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminothiophenol and 2-furylmethyl ketone, the compound can be synthesized through a series of condensation and cyclization reactions. The reaction conditions often involve the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction conditions for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
10-(2-Furylmethyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-7,8-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens (chlorine, bromine), alkylating agents, solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
10-(2-Furylmethyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-7,8-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to known antipsychotic drugs.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 10-(2-Furylmethyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-7,8-dicarbonitrile is not fully understood. it is believed to interact with various molecular targets, including neurotransmitter receptors and enzymes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. Further research is needed to elucidate the precise molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
Quetiapine: An antipsychotic drug with a similar dibenzo[b,f][1,4]thiazepine structure.
Clozapine: Another antipsychotic with a related structure, known for its efficacy in treating schizophrenia.
Loxapine: A tricyclic antipsychotic with structural similarities to the compound .
Uniqueness
10-(2-Furylmethyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-7,8-dicarbonitrile is unique due to the presence of the furylmethyl group and the dicarbonitrile functionality. These features may confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C20H11N3O2S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
5-(furan-2-ylmethyl)-6-oxobenzo[b][1,4]benzothiazepine-2,3-dicarbonitrile |
InChI |
InChI=1S/C20H11N3O2S/c21-10-13-8-17-19(9-14(13)11-22)26-18-6-2-1-5-16(18)20(24)23(17)12-15-4-3-7-25-15/h1-9H,12H2 |
InChI Key |
XKYKNLVWYUNTBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C3=C(S2)C=C(C(=C3)C#N)C#N)CC4=CC=CO4 |
Origin of Product |
United States |
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